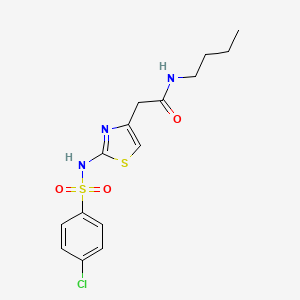
N-butyl-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Compounds containing thiazole rings are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
The compound N-butyl-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide is a derivative of the 2-aminothiazole scaffold . This scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . The 2-aminothiazole derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It’s known that 2-aminothiazole derivatives can interact with their targets and cause changes that inhibit the growth of cancer cells .
Biochemical Pathways
Thiazoles are known to be involved in a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Pharmacokinetics
The solubility of thiazoles in water, alcohol, and ether may influence the bioavailability of this compound.
Result of Action
Thiazoles are known to have a wide range of biological activities, including anticancer effects .
Action Environment
The solubility of thiazoles in different solvents may suggest that the compound’s action could be influenced by the environment in which it is administered.
Preparation Methods
The synthesis of N-butyl-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide typically involves the reaction of 4-chlorobenzenesulfonamide with thiazole-4-carboxylic acid, followed by the introduction of the N-butyl group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N-butyl-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Scientific Research Applications
N-butyl-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
N-butyl-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide can be compared with other thiazole derivatives, such as:
2,4-Disubstituted thiazoles: These compounds also exhibit a wide range of biological activities, including antibacterial and antifungal properties.
Thiazole-based sulfonamides: Similar to this compound, these compounds have applications in medicinal chemistry due to their antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-butyl-2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3S2/c1-2-3-8-17-14(20)9-12-10-23-15(18-12)19-24(21,22)13-6-4-11(16)5-7-13/h4-7,10H,2-3,8-9H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJNVAUDDWUGDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
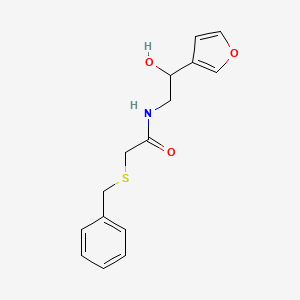

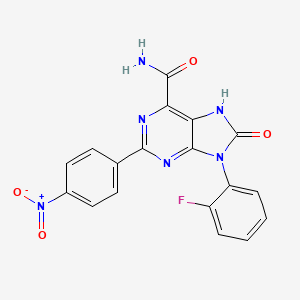
![3-[4-(Trifluoromethyl)phenyl]morpholine](/img/structure/B2905402.png)
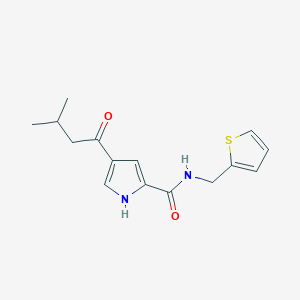
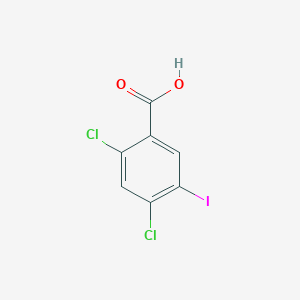
![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2905407.png)
![3-[(3,5-dimethylphenyl)sulfonyl]-1-ethyl-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2905408.png)
![N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B2905411.png)
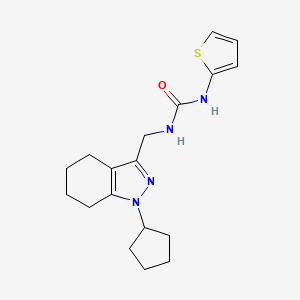

![2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetonitrile](/img/structure/B2905414.png)
![3-(4-chlorophenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2905416.png)

